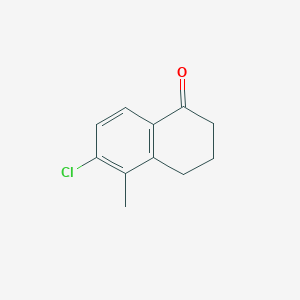

6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

6-chloro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11ClO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3 |

InChI Key |

COQVGGOWEFUDEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 5-methyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

Based on the search results, here's information regarding the applications of compounds related to "6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one":

While a specific detailed article focusing solely on the applications of "6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one" is not found within the provided search results, information on similar compounds and their applications can be gathered.

1. "7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one" Applications

- Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules.

- Biology: It has potential use in studying enzyme interactions or as a probe in biochemical assays.

- Medicine: It can be investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

- Industry: It can be utilized in the production of dyes, pigments, or other industrial chemicals.

2. "6-Chloro-3,4-dihydronaphthalen-1(2H)-one"

3. Potential related research on dihydronaphthalene derivatives

- A new series of dihydronaphthalene derivatives were synthesized starting with 6-methoxy-1-tetralone, and the corresponding hydrazine derivative .

- These derivatives may have potential anticancer activity .

4. "6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one"

- Solubility and Henry's law constant data for ketones in water can be used to determine the extent of chemical contamination after a chemical spill .

- Henry's law constant can help determine a contaminant's emissions into the air .

It's important to note that "7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one" also exhibits antibacterial and antiplasmodial activity.

- It has shown antibacterial properties against various bacterial strains, particularly those resistant to conventional antibiotics.

- It demonstrates antiplasmodial activity against Plasmodium falciparum, inhibiting the growth of both chloroquine-sensitive and chloroquine-resistant strains.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular data for 6-chloro-5-methyl-dihydronaphthalenone and its analogs:

*Calculated molecular weight for C₁₁H₁₁ClO.

Key Observations:

- Halogenation vs. Hydroxylation : Halogenated derivatives (e.g., Cl, F, Br) exhibit higher molecular weights compared to hydroxylated analogs due to the atomic mass of halogens. For example, the 6-bromo-5-chloro derivative (276.53 g/mol) is ~70% heavier than the 6-hydroxy analog (162.19 g/mol) .

- Positional Effects: Substituent positions significantly influence properties.

Stability and Physicochemical Properties

- Lipophilicity: Chlorine and bromine increase lipophilicity, enhancing membrane permeability in bioactive compounds. For example, the logP of 5-(chloromethyl)-6-hydroxy-dihydronaphthalenone is 2.65, suggesting moderate hydrophobicity .

- Thermal Stability : Data gaps exist for melting/boiling points, but fluorinated analogs (e.g., 5-chloro-6-fluoro) may exhibit enhanced metabolic stability due to the strong C-F bond .

Biological Activity

6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1260018-40-3, is an organic compound that belongs to the naphthalene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will detail its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClO |

| Molecular Weight | 194.66 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 337.4 ± 41.0 °C |

| Flash Point | 167.2 ± 18.7 °C |

The biological activity of 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is hypothesized to involve interactions with various biological targets due to its structural features, particularly the chloro and carbonyl groups. These functional groups may enhance the compound's reactivity and ability to form complexes with biomolecules.

Potential Biological Activities

- Anticancer Activity : Similar naphthalene derivatives have been studied for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Research indicates that compounds with similar structures can exhibit potent cytotoxic effects against various cancer cell lines, suggesting that 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one may also possess anticancer potential .

- Antimicrobial Properties : Compounds in the naphthalene family have shown promise in antimicrobial activity against several pathogens. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal properties, potentially through mechanisms involving oxidative stress induction and disruption of cellular membranes .

- Anti-inflammatory Effects : Some derivatives of naphthalene are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Study on Anticancer Activity

A study published in Molecules investigated a series of naphthoquinone derivatives for their anticancer effects against multiple human cancer cell lines. The results showed promising cytotoxicity with IC50 values ranging from 1.75 to 27.91 μM for specific derivatives, indicating that structural modifications can significantly influence biological activity . While specific data on 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is limited, these findings suggest a potential for similar efficacy.

Antimicrobial Activity Research

Another study focused on the antimicrobial properties of halogenated naphthoquinones found that these compounds exhibited strong interactions with bacterial proteins associated with virulence factors . This reinforces the hypothesis that 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one may demonstrate similar antimicrobial activity.

Comparative Analysis with Related Compounds

To better understand the potential of 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-32-5 | Similar structure; different chlorine position |

| 5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one | 91844790 | Bromine instead of chlorine; different reactivity |

| 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one | 1260018-40-3 | Unique substitution pattern; potential distinct properties |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one?

Answer:

The Claisen-Schmidt condensation reaction is a primary synthetic route for derivatives of 3,4-dihydronaphthalen-1(2H)-one. This involves the base-catalyzed aldol condensation between a ketone (e.g., 6-chloro-5-methyl-tetralone) and an aromatic aldehyde. Reaction conditions (e.g., methanol solvent, alkaline medium) and substituent positioning influence yield and regioselectivity. Crystallization from ethanol or methanol is typically used for purification .

Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are mounted on a diffractometer, and data collection parameters (e.g., wavelength, temperature) are optimized. Software suites like SHELXL refine the structure by modeling atomic positions, thermal parameters, and hydrogen bonding. For example, SHELXL can resolve chair conformations in the cyclohexanone ring and quantify dihedral angles between aromatic substituents .

Advanced: How do chloro and methyl substituents influence conformational stability and intermolecular interactions?

Answer:

The chloro group at position 6 and methyl at position 5 induce steric and electronic effects. SCXRD data reveal that the cyclohexanone ring adopts a chair conformation, stabilized by sp³ hybridization at C5 and C6. The chloro substituent enhances hydrophobic interactions in protein binding, while the methyl group restricts rotational freedom, affecting crystal packing via weak C–H···π or hydrogen-bonding interactions .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to simulate interactions with target proteins like ACE (angiotensin-converting enzyme). For example, analogs with trimethoxy substituents show high binding affinity to ACE’s catalytic site, comparable to captopril. Density Functional Theory (DFT) calculations further optimize electrostatic potential maps to predict reactivity .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

Contradictions often arise from solvation effects or protein flexibility unaccounted for in docking. Validation strategies include:

- MD Simulations : Assess binding stability over time.

- Free-Energy Perturbation (FEP) : Quantify ΔG of ligand-receptor interactions.

- Experimental SAR : Synthesize derivatives with systematic substituent variations to test computational hypotheses .

Basic: What spectroscopic techniques confirm the purity and structural integrity of this compound?

Answer:

- NMR : and NMR identify proton environments (e.g., aromatic vs. aliphatic signals) and confirm substitution patterns.

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C–Cl bonds (~550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching .

Advanced: What structural modifications enhance its bioactivity as a therapeutic agent?

Answer:

- Halogenation : Bromo or fluoro substituents improve metabolic stability and membrane permeability (e.g., 7-bromo analogs show antineoplastic activity).

- Arylidene Modifications : Introducing benzylidene groups via condensation expands π-π stacking interactions with protein active sites.

- Methoxy Substitution : Enhances solubility and hydrogen-bonding capacity, critical for CNS-targeted agents .

Advanced: How do crystallographic studies inform the design of derivatives with improved pharmacokinetics?

Answer:

SCXRD reveals non-classical interactions (e.g., C–H···O, π-π stacking) that stabilize ligand-protein complexes. For instance, weak hydrogen bonds (e.g., C18–H18A···O1) in crystal lattices mimic binding motifs in biological targets. This guides the introduction of substituents that mimic these interactions, optimizing bioavailability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.